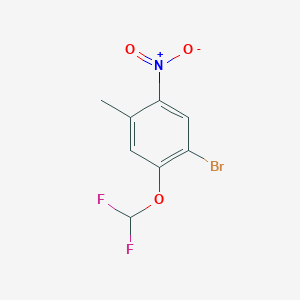

4-Bromo-5-difluoromethoxy-2-nitrotoluene

描述

Nomenclature and CAS Registry Classification

4-Bromo-5-difluoromethoxy-2-nitrotoluene is a halogenated aromatic compound belonging to the nitrotoluene family. Its systematic IUPAC name, 1-bromo-5-(difluoromethoxy)-2-methyl-4-nitrobenzene , reflects the substitution pattern on the benzene ring: a bromine atom at position 1, a difluoromethoxy group at position 5, a methyl group at position 2, and a nitro group at position 4. The compound is registered under the CAS number 1807244-61-6 , a unique identifier that distinguishes it within chemical databases.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrF₂NO₃ |

| Molecular Weight | 282.04 g/mol |

| CAS Registry Number | 1807244-61-6 |

| SMILES Notation | CC1=CC(=C(C=C1Br)OC(F)F)N+[O-] |

The molecular formula, C₈H₆BrF₂NO₃ , highlights its composition, with bromine and fluorine contributing to its electrophilic reactivity. The difluoromethoxy group (-OCF₂H) introduces steric and electronic effects that differentiate it from simpler methoxy-substituted nitrotoluenes.

Historical Context and Discovery

The synthesis of this compound emerged from advancements in selective aromatic substitution techniques developed in the early 21st century. While nitrotoluene derivatives have been studied since the late 19th century, the incorporation of difluoromethoxy groups became feasible only after the commercialization of fluorinated reagents in the 1990s. This compound’s development aligns with trends in medicinal chemistry, where fluorinated analogs are prioritized for their metabolic stability and bioavailability.

Early synthetic routes involved sequential nitration, bromination, and alkoxylation steps. For example, toluene derivatives are first nitrated under controlled conditions to yield 2-nitrotoluene intermediates, followed by bromination at the para position relative to the methyl group. The difluoromethoxy moiety is introduced via nucleophilic substitution using sodium difluoromethoxide, a reaction optimized for regioselectivity in polyhalogenated systems.

Structural Significance in Nitrotoluene Derivatives

The structural uniqueness of this compound lies in its combination of electron-withdrawing and electron-donating substituents. The nitro group (-NO₂) at position 4 deactivates the ring, directing further electrophilic substitutions to meta positions, while the difluoromethoxy group (-OCF₂H) exerts both inductive (-I) and mesomeric (+M) effects, creating regions of varied electron density.

Table 2: Comparative Analysis of Nitrotoluene Derivatives

The bromine atom enhances the compound’s utility in cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl structures for advanced materials. Additionally, the difluoromethoxy group improves lipid solubility, making the compound a candidate for drug delivery systems. Its steric profile also influences crystallization behavior, as evidenced by its melting point range of 45–48°C, which is higher than non-fluorinated analogs.

The nitro group’s orientation further dictates reactivity. In this compound, the nitro group at position 4 stabilizes negative charges during nucleophilic aromatic substitution, enabling reactions at positions 1 and 3. This contrasts with 3-nitrotoluene derivatives, where steric hindrance from adjacent substituents limits accessibility.

属性

IUPAC Name |

1-bromo-2-(difluoromethoxy)-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-2-7(15-8(10)11)5(9)3-6(4)12(13)14/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHTIMUXQEDIHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 4-Bromo-2-nitrotoluene as a Key Intermediate

The synthesis of 4-bromo-2-nitrotoluene is a crucial step toward the target compound, serving as a scaffold for further functionalization.

Starting from 4-amino-2-nitrotoluene, the compound undergoes diazotization followed by bromination using copper(I) bromide and hydrogen bromide under controlled low temperatures (0–5 °C), then heating to complete the reaction.

Reaction conditions and yields:

- Reflux with HBr for 20 minutes,

- Diazotization with sodium nitrite at 0 °C for 15 minutes,

- Copper(I) bromide-mediated substitution at 0–5 °C, then steam bath heating,

- Yield approximately 89% with high purity,

- Product characterized by melting point (45–45.5 °C) and NMR spectroscopy.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-Amino-2-nitrotoluene + HBr (48%) | Reflux (~100 °C) | 20 min | - | Formation of diazonium salt |

| 2 | Sodium nitrite in water | 0 °C | 15 min | - | Diazotization |

| 3 | CuBr, HBr in water | 0–5 °C, then steam bath | 20 min + 20 min | 89 | Bromination |

This method is well-documented and provides a robust route to 4-bromo-2-nitrotoluene, a direct precursor for further modification.

Related Synthetic Routes for Fluorinated Nitroaromatics

Research on fluorinated nitroaromatics provides insights into possible synthetic strategies:

A patent describes the preparation of 2-fluoro-4-nitrobenzonitrile via diazotization bromination followed by cyanation in N-methylpyrrolidone (NMP) solvent, highlighting mild reaction conditions and high purity products (>99% by HPLC).

The use of copper catalysts (cuprous oxide or cuprous cyanide) facilitates halogen or cyanide substitution on fluorinated nitroaromatics, which could be adapted for difluoromethoxy substitution.

Generalized Synthetic Scheme Proposal for 4-Bromo-5-difluoromethoxy-2-nitrotoluene

Based on the above findings, a plausible synthetic route is:

| Step | Reaction | Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Nitration of toluene to 2-nitrotoluene | Mixed acid (HNO3/H2SO4), controlled temperature | 2-Nitrotoluene |

| 2 | Bromination at 4-position | Bromine or N-bromosuccinimide (NBS), solvent | 4-Bromo-2-nitrotoluene |

| 3 | Introduction of difluoromethoxy at 5-position | Difluoromethoxylation via nucleophilic substitution or electrophilic fluorination | This compound |

This route relies on regioselective bromination and nitration followed by specialized difluoromethoxylation chemistry.

Summary Table of Key Preparation Methods and Conditions

Research Findings and Notes

The bromination and nitration steps are well-established with high yields and reproducibility.

Difluoromethoxy group introduction is less straightforward, often requiring advanced fluorination techniques or specialized reagents.

Reaction conditions should be optimized to prevent side reactions such as over-bromination or defluorination.

Use of copper catalysts and solvents like NMP can enhance substitution reactions on fluorinated aromatic rings.

Purification typically involves crystallization and chromatographic methods to achieve >98% purity.

化学反应分析

Types of Reactions

4-Bromo-5-difluoromethoxy-2-nitrotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of various substituted derivatives.

Reduction: Formation of 4-Bromo-5-difluoromethoxy-2-aminotoluene.

Oxidation: Formation of 4-Bromo-5-difluoromethoxy-2-nitrobenzoic acid.

科学研究应用

Medicinal Chemistry

4-Bromo-5-difluoromethoxy-2-nitrotoluene has been explored as a potential scaffold for the development of novel pharmaceuticals. The incorporation of fluorine atoms is known to improve metabolic stability and bioavailability of drug candidates.

Case Studies

- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A study demonstrated that modifications to the nitrotoluene structure could lead to enhanced selectivity against cancer cell lines.

- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, suggesting that this compound could be a lead compound for developing new antibiotics.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo electrophilic aromatic substitution reactions allows it to be used in the preparation of various functionalized aromatic compounds.

Applications in Synthesis

- Fluorinated Building Blocks : The difluoromethoxy group can be utilized to introduce fluorine into other organic frameworks, which is valuable in designing molecules for pharmaceutical applications.

- Material Science : The compound may also be used in creating advanced materials, such as polymers with tailored electronic properties, due to its unique chemical structure.

Agrochemical Development

The unique properties of this compound make it a candidate for developing new agrochemicals. Fluorinated compounds often exhibit improved efficacy and environmental stability.

Research Insights

- Pesticide Formulations : Investigations into its use as a precursor for synthesizing novel pesticides have shown that fluorinated compounds can enhance pest resistance while reducing toxicity to non-target organisms.

Environmental Chemistry

The environmental impact and degradation pathways of fluorinated compounds are critical areas of research. Understanding how this compound behaves in various environmental conditions can inform regulatory policies and safety assessments.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Improved efficacy and selectivity |

| Chemical Synthesis | Intermediate for complex organic molecules | Versatile building block |

| Agrochemical Development | Precursor for novel pesticides | Enhanced efficacy and reduced toxicity |

| Environmental Chemistry | Study of degradation pathways | Informed regulatory policies |

作用机制

The mechanism of action of 4-Bromo-5-difluoromethoxy-2-nitrotoluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

相似化合物的比较

Research Findings and Limitations

- Synthetic Challenges : Difluoromethoxy introduction often requires specialized fluorination agents (e.g., Selectfluor®), increasing synthesis complexity compared to methoxy analogs.

- Data Gaps : Direct experimental data (e.g., NMR, XRD) for the main compound are absent in the provided evidence; comparisons rely on extrapolation from structural neighbors.

生物活性

4-Bromo-5-difluoromethoxy-2-nitrotoluene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H5BrF2NO2

- Molecular Weight : 250.02 g/mol

- Structural Features : The compound contains a bromine atom, two fluorine atoms, a methoxy group, and a nitro group attached to a toluene ring, contributing to its unique reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may act by disrupting cellular membranes or inhibiting essential metabolic pathways in these microorganisms .

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. Studies indicate that the compound induces apoptosis in human cancer cells, with IC50 values ranging from 10 to 25 µM depending on the cell line.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 12 |

Mechanistic studies suggest that the compound activates caspase pathways, leading to programmed cell death .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus, a common pathogen associated with skin infections. The study highlighted its potential as a lead compound for developing new antibacterial agents .

- Cytotoxicity in Cancer Research : An investigation into the effects of this compound on breast cancer cells showed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which contributed to cell death. This finding suggests that the compound may exploit oxidative stress mechanisms to exert its cytotoxic effects .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Membrane Disruption : The presence of halogen atoms may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes, leading to permeability changes.

- Enzyme Inhibition : The nitro group is known to participate in redox reactions, potentially inhibiting key enzymes involved in cellular respiration or metabolism.

- Induction of Apoptosis : In cancer cells, the compound appears to activate intrinsic apoptotic pathways through ROS generation and caspase activation.

常见问题

Q. What are the optimized synthetic routes for 4-Bromo-5-difluoromethoxy-2-nitrotoluene, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis typically involves nitration, bromination, and difluoromethoxy substitution. For example:

Nitration of toluene derivatives using HNO₃/H₂SO₄ to introduce the nitro group.

Bromination with Br₂/FeBr₃ under controlled conditions to avoid over-substitution.

Introduction of difluoromethoxy groups via nucleophilic substitution using ClCF₂O− or similar reagents.

Key intermediates should be characterized using H-NMR (to confirm substitution patterns), FT-IR (to track functional groups like NO₂ and C-F), and GC-MS (to verify purity) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction provides definitive structural confirmation.

- High-resolution mass spectrometry (HR-MS) ensures molecular weight accuracy.

- Elemental analysis validates empirical formulas.

- HPLC with UV detection monitors purity (>98% recommended for research-grade material).

- Thermogravimetric analysis (TGA) assesses thermal stability under experimental conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction pathways for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set can model reaction mechanisms. For example:

- Calculate activation energies for nitration/bromination steps to optimize regioselectivity.

- Use HOMO-LUMO analysis to predict electrophilic attack sites (e.g., para vs. meta substitution).

Compare results with experimental data to refine computational models .

Q. What strategies address contradictions between computational predictions and experimental results in regioselectivity studies?

- Methodological Answer :

- Cross-validate with ab initio methods (e.g., MP2 or CCSD(T)) for critical steps like nitro-group orientation.

- Perform kinetic isotope effect (KIE) experiments to probe transition states.

- Use solvent-effect modeling (e.g., PCM in DFT) to account for reaction medium influences.

Discrepancies often arise from neglected dispersion forces or solvent interactions in simulations .

Q. How can the stability of this compound under varying conditions be systematically studied?

- Methodological Answer :

- Accelerated stability testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) over 4–8 weeks.

- Monitor degradation via LC-MS to identify byproducts (e.g., dehalogenation or nitro-group reduction).

- DSC/TGA quantifies decomposition temperatures and enthalpy changes.

- Computational modeling of degradation pathways using ReaxFF MD simulations predicts bond dissociation trends .

Q. What methodologies evaluate the drug-likeness and target-binding potential of derivatives of this compound?

- Methodological Answer :

- Apply Lipinski’s Rule of Five and Veber’s criteria for oral bioavailability.

- Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs).

- Validate binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Use Hirshfeld surface analysis to study intermolecular interactions in crystal structures .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) due to its irritant properties (H302: harmful if swallowed) .

- Store in airtight containers at 2–8°C, away from reducing agents to prevent decomposition.

- Implement in situ monitoring (e.g., FT-IR or Raman spectroscopy) to detect unintended reactions during synthesis .

Data Interpretation and Validation

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。